molecular formula C18H21NO3 B11301581 3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11301581
M. Wt: 299.4 g/mol
InChI Key: HBXCIPLEXAZABK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Modifications and Electronic Effects

Comparisons with three analogues highlight the impact of substituents on molecular properties:

Compound Substituents Key Differences
3,4-Dihydroxy-6H-benzo[c]chromen-6-one -OH at C3, C4 Higher polarity ($$ \log P = 1.2 $$) vs. 2.1 for the target compound
1,3-Dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one -O-butyl at C1, C3 Increased lipophilicity ($$ \log P = 4.7 $$) due to alkyl chains
Chromone No fused benzene ring Smaller conjugated system (UV $$ \lambda_{\text{max}} $$ 280 nm vs. 320 nm)

Reactivity Patterns

The target compound’s hydroxyl group at C3 participates in hydrogen bonding, unlike the butoxy groups in . This difference significantly alters solubility:

  • Water solubility: 12 mg/L (target) vs. <1 mg/L for the dibutoxy analogue.
  • The pyrrolidinyl group confers weak basicity ($$ \text{p}K_a \approx 8.1 $$), enabling pH-dependent solubility transitions.

X-ray diffraction studies of similar compounds show that tetrahydro modification reduces planarity by 15° compared to fully aromatic systems, affecting π-π stacking interactions. These structural nuances influence biological target affinity, as demonstrated in comparative docking studies against cyclooxygenase-2 (COX-2), where the target compound showed 3-fold higher binding energy than its non-tetrahydro counterpart.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C18H21NO3/c20-16-8-7-13-12-5-1-2-6-14(12)18(21)22-17(13)15(16)11-19-9-3-4-10-19/h7-8,20H,1-6,9-11H2

InChI Key

HBXCIPLEXAZABK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O

Origin of Product

United States

Preparation Methods

Benzochromene Core Synthesis

The tetrahydrobenzo[c]chromen-6-one system is typically constructed via cyclization of pre-functionalized intermediates. A common approach involves:

  • Knoevenagel Condensation : Reaction of 2-hydroxyacetophenone derivatives with cyclic ketones under basic conditions forms the chromene ring.

  • Palladium-Catalyzed Cyclization : Intramolecular coupling of brominated precursors, as demonstrated in analogs, achieves regioselective ring closure.

For example, hydrogenation of nitro intermediates (e.g., compound 21 in Scheme 2 of PMC8648050) followed by cyclization yields partially saturated chromenones. This method ensures control over the degree of saturation in the fused benzene ring.

The Mannich reaction enables direct introduction of the pyrrolidine moiety via a three-component coupling. For instance, reacting formaldehyde, pyrrolidine, and a C4-methyl precursor generates the desired side chain. Optimal conditions include:

  • Solvent : Ethanol/water mixture

  • Catalyst : Acetic acid (10 mol%)

  • Temperature : 60–70°C

  • Yield : 68–72%

Nucleophilic Substitution

Alternatively, bromination at C4 followed by displacement with pyrrolidine achieves functionalization:

  • Bromination : Using N-bromosuccinimide (NBS) in CCl₄ under radical conditions.

  • Displacement : Reaction with pyrrolidine in DMF at 80°C for 12 hours.

This method offers superior regiocontrol, with yields reaching 85% for analogous compounds.

Hydroxylation at C3

The C3 hydroxyl group is introduced via:

Directed Ortho-Metalation (DoM)

  • Lithiation : Treatment with LDA (lithium diisopropylamide) at -78°C directs deprotonation to C3.

  • Quenching with Electrophiles : Oxygenation using trimethyl borate followed by oxidative workup.

Late-Stage Oxidation

Oxidation of a C3 methyl group using KMnO₄ in acidic conditions (e.g., H₂SO₄/H₂O) provides the hydroxyl functionality. This method is less selective but scalable.

Final Assembly and Purification

Convergent synthesis routes are preferred to minimize side reactions:

  • Fragment Coupling : The benzochromene core (synthesized via Scheme 1 methods) is functionalized sequentially at C3 and C4.

  • Global Deprotection : Acidic hydrolysis (HCl/MeOH) removes protecting groups (e.g., tert-butyldimethylsilyl ethers).

Purification : Chromatography on silica gel (hexane/EtOAc gradient) isolates the target compound in >95% purity.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Mannich-BasedCyclization, Mannich reaction68–72Fewer steps, cost-effectiveModerate regiocontrol
Nucleophilic Sub.Bromination, displacement80–85High regioselectivityRequires hazardous reagents
DoM HydroxylationLithiation, oxygenation60–65Precise functionalizationLow-temperature sensitivity

Optimization and Scale-Up Considerations

  • Catalyst Screening : Palladium on carbon (Pd/C) enhances hydrogenation efficiency during saturation of the chromene ring.

  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact during nucleophilic substitutions.

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, minimizing byproducts .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrolidine moiety and hydroxyl group enable nucleophilic substitution under controlled conditions. Key examples include:

Substrate PositionReagents/ConditionsProductYieldReference
Pyrrolidine N-atomAlkyl halides (e.g., methyl iodide) in THF, K₂CO₃, 60°CQuaternary ammonium derivatives65–78%
Hydroxyl groupTrifluoromethanesulfonic anhydride, pyridine, 0°CTriflate intermediate for cross-coupling82%

These reactions are critical for introducing functional groups that modulate solubility or biological activity .

Oxidation and Reduction Pathways

The tetrahydrobenzo[c]chromene core undergoes redox transformations:

Oxidation

  • Core Saturation : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane converts the tetrahydrobenzo[c]chromene to a fully aromatic system.

  • Hydroxyl Group : Selective oxidation using MnO₂ yields a ketone at the 6-position.

Reduction

  • Nitro Intermediates : Palladium-catalyzed hydrogenation (H₂, 1 atm, 25°C) reduces nitro groups introduced during synthesis to amines .

Multicomponent Reactions (MCRs)

The compound serves as a scaffold for MCR-based functionalization:

Reaction TypeComponentsCatalystProduct ClassApplication
Pechmann CondensationResorcinol, β-ketoesterH₂SO₄ or Sc(OTf)₃Chromenone derivativesAnticancer agents
Mannich ReactionAldehyde, amineNone (reflux in EtOH)Aminoalkylated analogsNeurological targets

For example, Pechmann condensation with 4-methoxy-3-aminobenzoic acid yields intermediates for antitumor derivatives .

Amide Coupling and Acylation

The hydroxyl group facilitates esterification and acylation:

ReactionReagentsConditionsProduct Utility
AcylationPropanoyl chloride, DMAPRT, 12hEnhanced lipophilicity for CNS penetration
SulfonationSulfonic acid derivatives80°C, 4hWater-soluble prodrugs

Notably, acylation at the hydroxyl group with propanoyl chloride under basic conditions achieves >90% conversion .

Cross-Coupling Reactions

Palladium-mediated couplings enable aryl/heteroaryl functionalization:

Coupling TypePartnerCatalystKey Application
Suzuki-MiyauraArylboronic acidsPd(dppf)Cl₂BRD4 bromodomain inhibitors
Buchwald-HartwigAminesPd(OAc)₂/XPhosmGluR5 modulators

For instance, Suzuki coupling with 3-trifluoromethylphenylboronic acid generates analogs with improved metabolic stability .

Hydrolysis and Cyclization

Controlled hydrolysis of ester groups (e.g., using LiOH in THF/H₂O) generates carboxylic acid intermediates, which undergo cyclization to form lactones or fused heterocycles .

Structural Modifications via Alkylation

Alkylation of the hydroxyl group with alkyl bromides (e.g., isopropyl bromide) under basic conditions produces ether derivatives, enhancing blood-brain barrier permeability .

Key Reaction Optimization Parameters

  • Temperature : Most substitutions proceed optimally at 60–80°C .

  • Catalysts : Sc(OTf)₃ and Cu(OTf)₂ improve yields in MCRs by 20–30% .

  • Solvents : Polar aprotic solvents (DMF, THF) favor nucleophilic substitutions, while dichloromethane is preferred for oxidations .

This compound’s versatility in nucleophilic, redox, and cross-coupling reactions positions it as a valuable intermediate in medicinal chemistry and materials science. Further studies should explore enantioselective syntheses and catalytic asymmetric transformations .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for drug development. Key pharmacological properties include:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research indicates that it may inhibit inflammatory pathways, making it a potential treatment for inflammatory conditions.
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective capabilities, which could be advantageous in treating neurodegenerative diseases.

Drug Development

3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is being explored for its potential as a therapeutic agent in various diseases:

  • Cancer Treatment : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest.
  • Cognitive Disorders : Its neuroprotective effects suggest potential applications in the treatment of cognitive disorders such as Alzheimer's disease.
  • Bacterial Infections : The compound's ability to inhibit certain bacterial enzymes positions it as a candidate for antibiotic development.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of this compound:

  • In vitro Studies : Laboratory studies have indicated that the compound can effectively reduce the viability of various cancer cell lines while sparing normal cells, suggesting selective toxicity.
  • Animal Models : In vivo experiments have demonstrated that administration of the compound leads to significant improvements in models of neurodegeneration and inflammation.
  • Mechanistic Studies : Investigations into its mechanism of action reveal that the compound may modulate signaling pathways associated with inflammation and apoptosis.

Data Table: Summary of Research Findings

Study TypeFindingsReference
In vitroReduced viability of cancer cells; selective toxicity observed
Animal modelsImproved outcomes in neurodegeneration models
MechanisticModulation of inflammatory pathways; apoptosis induction

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. The pyrrolidine ring enhances its binding affinity to certain proteins, while the hydroxy group may participate in hydrogen bonding with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Core Saturation: THU-OH vs. Urolithin B

THU-OH (3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one)

  • Structure : Saturated tetrahydro ring system.
  • Function : Acts as an iron(III)-selective "turn-off" fluorescent sensor in aqueous environments. Fluorescence quenching occurs due to iron(III) binding, independent of pH .
  • Cellular Penetration : Lipophilic nature allows efficient cell membrane penetration in SK-N-AS and DBTRG-05MG cell lines .

Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one)

  • Structure: Fully aromatic chromenone core.
  • Function : Similar iron(III) selectivity but exhibits faster fluorescence quenching compared to THU-OH in vitro .
  • Limitation : Reduced conformational flexibility may limit binding versatility.
Parameter THU-OH Urolithin B
Core Saturation 7,8,9,10-Tetrahydro Fully aromatic
Fluorescence Response Gradual quenching Rapid quenching
Molecular Weight 232.23 g/mol (estimated) 216.19 g/mol
Key Application Cellular iron(III) sensing Metal ion detection in solution

Substituent Variations: 4-Heterocyclic Moieties

4-(4-Methylpiperazinylmethyl) Derivative (C19H24N2O3, CID 4529232)

  • Structure : Piperazine substituent instead of pyrrolidine.
  • Properties : Higher molecular weight (328.41 g/mol) and basicity due to the additional nitrogen in piperazine.

4-(1-Hydroxyethyl) Derivative

  • Structure : Hydroxyethyl group at position 3.
  • Function : Displays fluorescence enhancement with metals (e.g., zinc), contrasting the "turn-off" behavior of THU-OH and the target compound .
Substituent Pyrrolidin-1-ylmethyl 4-Methylpiperazinylmethyl 1-Hydroxyethyl
Molecular Formula C17H19NO3 (estimated) C19H24N2O3 C14H14O4 (estimated)
Functional Impact Moderate basicity, lipophilic Higher basicity, polar Polar, hydrogen-bond donor
Fluorescence Behavior Iron(III)-dependent quenching Unknown Metal-dependent enhancement

Alkoxy-Substituted Derivatives (PDE2 Inhibitors)

Derivatives of 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one with alkoxy substituents (e.g., pentyloxy, cyclohexylmethoxy) were synthesized and tested for PDE2 inhibition :

  • 4e (Pentyloxy derivative) : IC50 = 34.35 µM.
  • 4i (Cyclohexylmethoxy derivative) : IC50 = 33.95 µM.
  • Key Trend : Alkyl chain length (~5 carbons) optimizes PDE2 binding, likely due to hydrophobic interactions in the enzyme’s active site .

However, direct comparative data are lacking.

Fluorescence Properties: Substituent-Dependent Effects

  • 3-[(4-Methoxybenzyl)oxy] Derivative (CID 2030886): Exhibits fluorescence properties influenced by the electron-donating methoxy group, though metal interactions are uncharacterized .
  • 4-Methyl Derivative (CID 5322280): Simpler structure with a methyl group at position 4; fluorescence behavior remains unexplored .

Biological Activity

The compound 3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is part of a class of benzo[c]chromen derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on recent studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a multi-step process, often starting from readily available precursors like phenolic compounds and pyrrolidine. For example, a method reported in the literature describes the reaction of paraformaldehyde with pyrrolidine to form a pyrrolidinyl derivative, which is then reacted with chalcone derivatives to yield the final product . The compound's crystal structure has been elucidated through X-ray diffraction studies, revealing significant details about its molecular conformation and interactions .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzo[c]chromen derivatives. Specifically, compounds structurally related to This compound have shown promising results in protecting neuronal cells from oxidative stress and neurotoxicity. For instance, alkoxylated derivatives have been evaluated for their ability to inhibit phosphodiesterase II (PDE2), which plays a crucial role in neurodegenerative diseases. A derivative with similar structural features demonstrated an IC50 value of 3.67 ± 0.47 μM against PDE2, indicating its potential as a therapeutic agent .

Antioxidant Activity

The antioxidant activity of these compounds has also been investigated. Studies indicate that the presence of hydroxyl groups in the structure enhances radical scavenging capabilities. This property is essential for mitigating oxidative damage in various biological systems .

Anticancer Properties

Emerging research points towards the anticancer potential of benzo[c]chromen derivatives. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines while exhibiting minimal cytotoxic effects on normal cells. The mechanism involves modulation of signaling pathways associated with cell survival and proliferation .

Case Study 1: Neuroprotection in Corticosterone-Induced Neurotoxicity

In a study assessing neuroprotection, This compound was tested on HT-22 cells exposed to corticosterone. The results demonstrated a dose-dependent increase in cell viability at concentrations ranging from 6.25 to 25 μM, with optimal protection observed at 12.5 μM .

Case Study 2: Antioxidant Efficacy Assessment

Another investigation evaluated the antioxidant capacity of related compounds through DPPH radical scavenging assays. Results indicated that these compounds effectively reduced DPPH radicals, confirming their potential as natural antioxidants .

Data Tables

CompoundActivity TypeIC50 Value (μM)Reference
Compound 1fPDE2 Inhibition3.67 ± 0.47
Compound ANeuroprotectionN/A
Compound BAntioxidant ActivityN/A

Q & A

Q. How to validate target engagement in cellular models?

  • Methodological Answer :
  • Cellular Thermal Shift Assay (CETSA) : Monitor compound-induced stabilization of cholinesterase or PDE2 in lysates.
  • Knockdown/Overexpression : Use siRNA or CRISPR to modulate target expression and correlate with activity changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.